molecular formula C24H23N3O3 B11607567 (5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11607567
M. Wt: 401.5 g/mol
InChI Key: OURAMNSXBKSAGB-XSFVSMFZSA-N
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Description

(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-butyl-1,3-diazine-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives. This compound is characterized by its unique structure, which includes an indole moiety linked to a diazinane ring through a methylene bridge. The presence of the indole ring imparts significant biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-butyl-1,3-diazine-2,4,6-trione typically involves a multi-step process. One common method starts with the preparation of the indole derivative, which is then subjected to a series of reactions to introduce the diazinane ring. The key steps include:

    Formation of the Indole Derivative: This step involves the reaction of aniline with a suitable aldehyde under acidic conditions to form the indole ring.

    Introduction of the Methylene Bridge: The indole derivative is then reacted with a benzyl halide in the presence of a base to introduce the methylene bridge.

    Formation of the Diazinane Ring: The final step involves the cyclization of the intermediate product with a suitable diazinane precursor under controlled conditions.

Industrial Production Methods

Industrial production of (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-butyl-1,3-diazine-2,4,6-trione typically involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-butyl-1,3-diazine-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-butyl-1,3-diazine-2,4,6-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-butyl-1,3-diazine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to modulation of cellular signaling pathways. This compound may exert its effects through binding to enzymes, receptors, or other proteins, thereby influencing biochemical processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-butyl-1,3-diazine-2,4,6-trione: Unique due to its specific structural features and biological activities.

    Indole Derivatives: Compounds containing the indole ring, known for their diverse biological activities.

    Diazinane Derivatives:

Uniqueness

The uniqueness of (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-butyl-1,3-diazine-2,4,6-trione lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-butyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H23N3O3/c1-2-3-13-27-23(29)20(22(28)25-24(27)30)14-18-16-26(15-17-9-5-4-6-10-17)21-12-8-7-11-19(18)21/h4-12,14,16H,2-3,13,15H2,1H3,(H,25,28,30)/b20-14+

InChI Key

OURAMNSXBKSAGB-XSFVSMFZSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)NC1=O

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)NC1=O

Origin of Product

United States

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